
4-(1,3-Dithiolan-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dithiolan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C10H9ClOS2 It is characterized by the presence of a benzoyl chloride group attached to a 1,3-dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)benzoyl chloride typically involves the reaction of 4-(1,3-Dithiolan-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Dithiolan-2-yl)benzoic acid+SOCl2→4-(1,3-Dithiolan-2-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation Reactions: The dithiolan ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the dithiolan ring.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiol groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The dithiolan ring can also participate in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)benzoic acid: The precursor to 4-(1,3-Dithiolan-2-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
4-(1,3-Dithiolan-2-yl)benzyl alcohol: Formed by the reduction of this compound.
4-(1,3-Dithiolan-2-yl)benzamide: Formed by the reaction of this compound with an amine.
Uniqueness
This compound is unique due to its combination of a benzoyl chloride group and a dithiolan ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from similar compounds.
Properties
CAS No. |
627873-42-1 |
|---|---|
Molecular Formula |
C10H9ClOS2 |
Molecular Weight |
244.8 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClOS2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2 |
InChI Key |
YRZUZNHYLDWIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


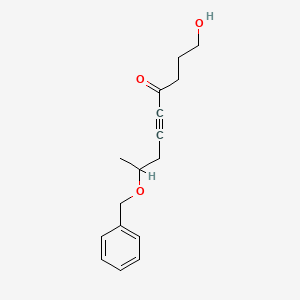
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)

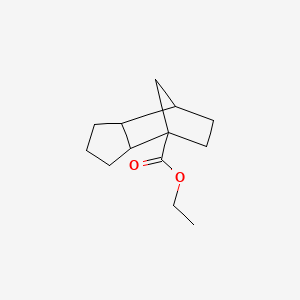
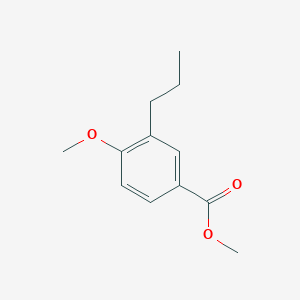
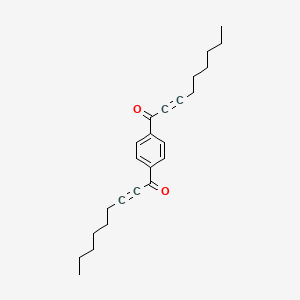
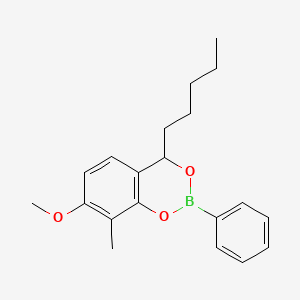
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
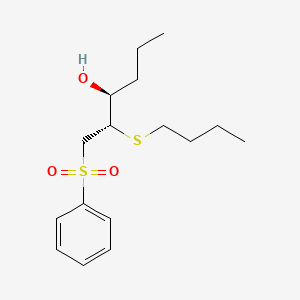
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
